molecular formula C17H15NO5 B5574330 4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one

4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one

Cat. No.: B5574330
M. Wt: 313.30 g/mol
InChI Key: QJKSAUHVJSTFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a furan ring substituted with a methyl group and a nitro group, along with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, nitration, and alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran moiety may also interact with enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methylfuran-2-yl)butan-2-one: Lacks the benzofuran and nitro groups, making it less complex.

    7-Nitrobenzofuran: Contains the benzofuran and nitro groups but lacks the furan ring with the methyl substituent.

    5-Methyl-2-furyl derivatives: Similar furan ring structure but different substituents.

Uniqueness

4-[3-(5-Methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one is unique due to its combination of a furan ring with a methyl group, a nitro-substituted benzofuran, and a butan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[3-(5-methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10(19)6-8-15-16(14-9-7-11(2)22-14)12-4-3-5-13(18(20)21)17(12)23-15/h3-5,7,9H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKSAUHVJSTFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=CC=C3[N+](=O)[O-])CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320045
Record name 4-[3-(5-methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331840-54-1
Record name 4-[3-(5-methylfuran-2-yl)-7-nitro-1-benzofuran-2-yl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.